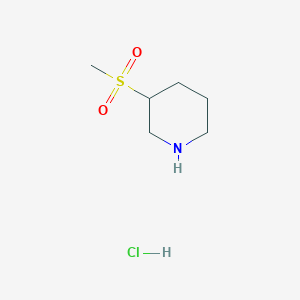

3-(Methylsulfonyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

3-methylsulfonylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-10(8,9)6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLKRLRBGARQIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 3-(Methylsulfonyl)piperidine Hydrochloride

Executive Summary

3-(Methylsulfonyl)piperidine hydrochloride (CAS: 1378304-65-4 [racemic]) is a high-value saturated heterocyclic building block used extensively in modern drug discovery. Unlike traditional flat aromatic scaffolds, this compound offers significant

This guide provides a comprehensive technical analysis of the compound, detailing its chemical identity, validated synthetic routes, reactivity profiles, and handling protocols. It serves as a definitive reference for integrating this moiety into lead optimization programs.

Chemical Identity & Structural Analysis

The introduction of a sulfone group at the C3 position of the piperidine ring creates a unique electronic environment.[1] The electron-withdrawing nature of the sulfonyl group lowers the

Physicochemical Properties

| Property | Data | Notes |

| IUPAC Name | 3-(Methylsulfonyl)piperidine hydrochloride | |

| Common Name | 3-Mesylpiperidine HCl | Note: Distinct from O-mesylates |

| CAS Number | 1378304-65-4 (racemic) | (S)-isomer: 1234576-82-9; (R)-isomer: 1946010-93-0 |

| Molecular Formula | Free base MW: 163.24; Salt MW: 199.70 | |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Solubility | High: Water, DMSO, Methanol | Low: DCM, Hexanes, Ether |

| Chirality | One stereocenter at C3 | Available as racemate or enantiopure solids |

| Predicted | ~8.8 - 9.2 | Lower than piperidine (~11.[2][3]2) due to |

Synthetic Routes & Process Chemistry

The synthesis of 3-(methylsulfonyl)piperidine hydrochloride is non-trivial due to the need to establish the carbon-sulfur bond on the heterocyclic backbone rather than the nitrogen. The most robust industrial route involves the construction of the pyridine precursor followed by heterogeneous catalytic hydrogenation.

Validated Synthetic Workflow

The synthesis proceeds in three distinct stages:

-

Nucleophilic Aromatic Substitution (

): Introduction of the thiomethyl group. -

Oxidation: Conversion of sulfide to sulfone.

-

Reduction: Catalytic hydrogenation of the pyridine ring.[4][5][6][7]

Figure 1: Step-wise synthetic pathway from 3-bromopyridine to the target hydrochloride salt.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(Methylsulfonyl)pyridine (Precursor)

-

Reagents: 3-Bromopyridine, Sodium methanesulfinate (

), CuI (Catalyst), L-Proline (Ligand), DMSO. -

Mechanism: Copper-catalyzed coupling allows direct formation of the sulfone without the sulfide oxidation step, improving atom economy.

-

Procedure:

-

Charge a reactor with 3-bromopyridine (1.0 eq), sodium methanesulfinate (1.5 eq), CuI (0.1 eq), and L-Proline (0.2 eq) in DMSO.

-

Heat to 90-100°C under

for 16 hours. -

Workup: Dilute with water, extract with EtOAc. The product is often crystalline.

-

Step 2: Hydrogenation to 3-(Methylsulfonyl)piperidine

-

Reagents: 3-(Methylsulfonyl)pyridine,

(Adam's Catalyst) or -

Critical Parameter: Pyridine reduction requires acidic media to protonate the nitrogen, activating the ring toward hydride addition.

-

Procedure:

-

Dissolve 3-(methylsulfonyl)pyridine in glacial acetic acid (0.5 M concentration).

-

Add

(5 mol%). -

Hydrogenate in a Parr shaker at 50 psi

at room temperature for 12-24 hours. -

Filtration: Filter catalyst over Celite carefully (pyrophoric risk).

-

Isolation: Concentrate acetic acid. Basify residue with 2N NaOH to pH > 12 and extract with DCM. Note: The sulfone is polar; multiple extractions are required.

-

Step 3: Salt Formation

-

Dissolve the free base oil in dry diethyl ether or dioxane.

-

Add 4M HCl in dioxane dropwise at 0°C.

-

Collect the white precipitate by filtration under inert atmosphere (hygroscopic).

Reactivity Profile & Medicinal Chemistry Utility

Functionalization Logic

The secondary amine at position 1 is the primary handle for derivatization. The sulfone at position 3 is chemically inert under standard coupling conditions but exerts a strong stereoelectronic influence.

Figure 2: Primary derivatization pathways for medicinal chemistry applications.

Strategic Application in Drug Design

-

Metabolic Blocking: The C3 position of piperidine is a common "soft spot" for oxidative metabolism (cytochrome P450 hydroxylation). Substitution with a metabolically stable sulfone blocks this site, extending half-life (

). -

Lipophilicity Tuning: The sulfone group is a hydrogen bond acceptor but not a donor. It lowers

significantly compared to a methyl or phenyl group, improving aqueous solubility without introducing acidic protons. -

Chiral Vector: The enantiomers ((R) and (S)) project the sulfone group into distinct regions of the binding pocket, allowing for precise probing of protein-ligand interactions.

Analytical Characterization

To ensure the integrity of the building block, the following analytical signals should be verified.

-

NMR (400 MHz,

-

3.6 - 3.4 (m, 2H,

-

Diagnostic Signal: The singlet methyl peak at ~3.0-3.1 ppm is characteristic of the methylsulfonyl group.

-

3.6 - 3.4 (m, 2H,

-

Mass Spectrometry (ESI+):

- (Free Base).

-

Chiral HPLC:

-

Separation of enantiomers typically requires polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H) using mixtures of Hexane/IPA/Diethylamine.

-

Handling, Stability, & Safety

Safety Profile

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Signal Word: Warning.

-

Hazard: The HCl salt is acidic and an irritant to mucous membranes. Avoid inhalation of dust.

Storage & Stability

-

Hygroscopicity: The hydrochloride salt is hygroscopic . It must be stored in a desiccator or a tightly sealed container under inert gas (Argon/Nitrogen).

-

Shelf Life: Stable for >2 years if stored at -20°C and protected from moisture.

-

Incompatibility: Strong oxidizing agents, strong bases (liberates the free amine).

References

-

Synthesis of Piperidine Derivatives

- Title: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide C

- Source: University of Liverpool Repository.

-

URL:[Link]

-

Chemical Properties & CAS Data

-

Title: 3-(Methylsulfonyl)piperidine hydrochloride Product Page.

- Source: Sigma-Aldrich / Merck.

-

-

Medicinal Chemistry Applications

-

Enantioselective Synthesis

Sources

- 1. 3-(Methylsulfonyl)piperidine | 290328-56-2 | Benchchem [benchchem.com]

- 2. 1-(Methylsulfonyl)piperidine-3-carboxylic acid [cymitquimica.com]

- 3. PubChemLite - 3-(3-(methylsulfonyl)phenyl)piperidine (C12H17NO2S) [pubchemlite.lcsb.uni.lu]

- 4. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. air.unimi.it [air.unimi.it]

- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

3-(Methylsulfonyl)piperidine Hydrochloride: A Critical Building Block for Solubility Enhancement

CAS Number: 1378304-65-4 Formula: C₆H₁₄ClNO₂S Molecular Weight: 199.70 g/mol []

Executive Summary

In the landscape of modern medicinal chemistry, 3-(Methylsulfonyl)piperidine hydrochloride (CAS 1378304-65-4) has emerged as a high-value building block, particularly for Fragment-Based Drug Discovery (FBDD). Unlike its N-sulfonyl analogs, this C-sulfonyl heterocycle offers a unique vector for introducing polarity without compromising the basicity of the piperidine nitrogen. This guide details the chemical profile, synthetic pathways, and strategic applications of this compound, emphasizing its role in modulating lipophilicity (LogP) and metabolic stability in clinical candidates.[2][3]

Chemical Identity & Characterization

This compound is the hydrochloride salt of 3-(methylsulfonyl)piperidine.[][5][6] It is distinct from the more common sulfonamides (where the sulfonyl group is attached to the nitrogen). The C3-positioning of the sulfone group creates a chiral center, though the CAS 1378304-65-4 typically refers to the racemic mixture unless specified as (R)- or (S)-.

Key Properties Table

| Property | Data | Context |

| CAS Number | 1378304-65-4 | Unique identifier for the HCl salt.[][][6] |

| Free Base CAS | Not widely listed | Often handled in situ or as the salt for stability. |

| SMILES | CS(=O)(=O)C1CCCNC1.Cl | Defines the C-sulfonyl connectivity.[5] |

| Appearance | White to off-white solid | Typical for piperidine HCl salts. |

| Solubility | High in Water, DMSO, Methanol | The sulfone and amine salt make it highly polar. |

| Hygroscopicity | Moderate to High | HCl salts of secondary amines are prone to moisture uptake. |

| Acidity (pKa) | ~9-10 (Piperidine NH) | The sulfone is electron-withdrawing, slightly lowering the pKa of the NH compared to unsubstituted piperidine. |

Synthetic Pathways: The "Pyridine Route"

A common misconception in the synthesis of sulfonyl-piperidines is the direct reaction of piperidine with methanesulfonyl chloride. This is incorrect for this target. That reaction yields N-(methylsulfonyl)piperidine (a sulfonamide).

To install the sulfonyl group at the C3 position , a more sophisticated approach is required. The most robust industrial route leverages the reactivity of the pyridine ring followed by reduction.

Preferred Synthetic Protocol (The Pyridine Reduction Strategy)

This route avoids the need for N-protection/deprotection steps and utilizes the natural electrophilicity of 3-bromopyridine.

-

Nucleophilic Substitution: 3-Bromopyridine is reacted with sodium thiomethoxide (NaSMe) in a polar aprotic solvent (e.g., DMF or NMP) at elevated temperatures to yield 3-(methylthio)pyridine .

-

Oxidation: The sulfide is oxidized to the sulfone using m-chloroperbenzoic acid (m-CPBA) or Oxone®. This yields 3-(methylsulfonyl)pyridine .

-

Catalytic Hydrogenation: The pyridine ring is reduced to the piperidine ring using heterogeneous catalysis (e.g., PtO₂ or Rh/C) under high-pressure hydrogen in acidic media (HCl/MeOH).

-

Salt Formation: The final hydrochloride salt crystallizes directly from the reaction mixture or upon addition of ethereal HCl.

Synthetic Workflow Diagram

Caption: The "Pyridine Route" ensures regiospecific installation of the sulfone group at C3 before ring saturation.

Medicinal Chemistry Applications

The 3-(methylsulfonyl)piperidine moiety is a "privileged scaffold" in drug design, often used to optimize the physicochemical properties of lead compounds.

Solubility & Lipophilicity Modulation

The methylsulfonyl group (

-

Mechanism: The sulfone group is a strong hydrogen bond acceptor (HBA) with zero hydrogen bond donors (HBD). It introduces polarity without introducing a basic center (unlike an extra amine) or an acidic center (unlike a carboxylic acid).

-

Result: Incorporating this fragment can increase aqueous solubility by 10-100 fold compared to a phenyl or alkyl analog.

Metabolic Stability

Sulfones are generally metabolically inert.

-

Unlike sulfides (which can be oxidized to sulfoxides/sulfones) or sulfoxides (which are chiral and can be reduced or further oxidized), the sulfone is the terminal oxidation state.

-

This prevents "metabolic switching" and simplifies the pharmacokinetic (PK) profile of the drug candidate.

Strategic Application in FBDD

Caption: Strategic rationale for selecting 3-(methylsulfonyl)piperidine in lead optimization.

Handling, Safety, and Quality Control

Safety Profile (GHS Classification)

Based on standard safety data for piperidine derivatives:

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling Protocols

-

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen) to prevent the formation of a sticky gum.

-

Reconstitution: When using in synthesis, the free base can be liberated in situ by adding a tertiary base (e.g., TEA, DIPEA) to the reaction mixture. Do not store the free base for long periods as it may absorb CO₂ from the air.

-

Analysis:

-

1H NMR (DMSO-d6): Look for the characteristic singlet of the methylsulfonyl group at

ppm and the broad singlet of the ammonium protons ( -

Mass Spectrometry: ESI+ should show the parent ion

(Free base mass).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9836644: Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride. Retrieved from [Link](Note: Used for structural verification of related sulfonyl piperidines).

- Laval, S., et al. (2014). "General procedure for the reduction of dinitriles to piperidines." Tetrahedron, 70(4), 975-983. (Foundational reference for piperidine ring synthesis methodologies).

-

Namiki Shoji Co., Ltd. Application of Methylsulfone in Drug Discovery. Retrieved from [Link](Whitepaper on the metabolic advantages of methylsulfone groups).

Sources

3-(Methylsulfonyl)piperidine hydrochloride molecular weight and formula

Topic: 3-(Methylsulfonyl)piperidine hydrochloride: Chemical Identity, Synthesis, and Pharmaceutical Applications Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

3-(Methylsulfonyl)piperidine hydrochloride is a specialized heterocyclic building block used extensively in modern medicinal chemistry. Characterized by a saturated nitrogen heterocycle (piperidine) substituted with a polar, electron-withdrawing sulfone group at the 3-position, it serves as a critical scaffold for introducing "3D-character" and metabolic stability into drug candidates. Unlike flat aromatic rings, this sp³-rich fragment offers specific vectorality for substituent placement, making it valuable in Fragment-Based Drug Discovery (FBDD) and the optimization of physicochemical properties (e.g., lowering logD while maintaining polarity).

Chemical Identity & Core Metrics

The following data establishes the precise chemical definition of the compound. Researchers should note the distinction between the free base and the hydrochloride salt, as the latter is the standard commercial form due to enhanced stability.

| Property | Data | Notes |

| Compound Name | 3-(Methylsulfonyl)piperidine hydrochloride | |

| CAS Number | 1378304-65-4 | Commercially referenced identifier |

| Molecular Formula | C₆H₁₄ClNO₂S | HCl Salt |

| Formula (Free Base) | C₆H₁₃NO₂S | Used for stoichiometry in coupling |

| Molecular Weight | 199.70 g/mol | HCl Salt |

| MW (Free Base) | 163.24 g/mol | |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (Hexane, Et₂O) |

| SMILES | CS(=O)(=O)C1CCCNC1.Cl |

Structural Analysis & Physicochemical Logic

Understanding the "why" behind this molecule's use requires analyzing its structural components.

-

The Sulfone (-SO₂Me): A strong hydrogen bond acceptor (HBA) with no hydrogen bond donor (HBD) capability. It is metabolically stable (unlike sulfides which oxidize to sulfoxides/sulfones, or esters which hydrolyze). It exerts a strong electron-withdrawing effect, lowering the pKa of the piperidine nitrogen compared to an unsubstituted piperidine.

-

The Piperidine Ring: Provides a defined 3D geometry (chair conformation). The 3-position substitution creates a chiral center (unless racemic), allowing for stereoselective binding interactions in protein pockets.

-

The Hydrochloride Salt: Protonation of the secondary amine ensures solid-state stability and water solubility, facilitating handling during stock solution preparation.

Diagram 1: Structural & Functional Analysis

Caption: Functional decomposition of 3-(Methylsulfonyl)piperidine HCl showing how structural features translate to medicinal chemistry properties.

Synthesis & Manufacturing Methodologies

Two primary routes are employed for the synthesis of 3-(methylsulfonyl)piperidine. Route A is preferred for scale-up due to the availability of pyridine precursors.

Route A: Pyridine Hydrogenation (Preferred)

This method involves the catalytic hydrogenation of 3-(methylsulfonyl)pyridine. It is atom-efficient and avoids complex protection/deprotection steps.

-

Precursor: 3-(Methylsulfonyl)pyridine (Commercially available or synthesized via oxidation of 3-(methylthio)pyridine).

-

Hydrogenation: The pyridine ring is reduced using heterogeneous catalysis.

-

Reagents: H₂ (gas), PtO₂ (Adam's catalyst) or Rh/C.

-

Solvent: Acetic acid or Methanol/HCl.

-

Conditions: 3-5 atm H₂, Room Temperature to 50°C.

-

-

Salt Formation: The crude secondary amine is treated with HCl in dioxane/ether to precipitate the hydrochloride salt.

Route B: Sulfide Oxidation & Deprotection

Used when starting from chiral piperidine pools to maintain stereochemistry.

-

Protection: N-Boc-3-hydroxypiperidine

Mesylate -

Oxidation: Treatment with m-CPBA (meta-chloroperoxybenzoic acid) or Oxone® converts the sulfide to the sulfone.

-

Deprotection: Acidic cleavage of the Boc group (HCl/Dioxane or TFA/DCM) yields the final hydrochloride salt.

Diagram 2: Synthetic Workflow (Route A)

Caption: Industrial synthesis pathway via catalytic hydrogenation of the pyridine precursor.

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

3-(Methylsulfonyl)piperidine is a classic "fragment" used to probe binding pockets.

-

Molecular Weight < 200: Allows for high ligand efficiency (LE).

-

Solubility: The sulfone group ensures the fragment is soluble at high concentrations (mM) required for NMR or X-ray crystallographic screening.

Bioisosterism & Linker Design

-

Amide Replacement: The sulfone moiety can mimic the polarity of an amide carbonyl without the hydrolytic instability.

-

Rigidification: Replacing a flexible chain with the piperidine ring restricts conformational freedom, potentially reducing the entropic penalty of binding to a target protein (e.g., Kinases, GPCRs).

Case Study Context: Kinase Inhibition

In the development of inhibitors for targets like PLK4 or JmjC demethylases , piperidine rings are often used to extend into solvent-exposed regions of the protein. The 3-methylsulfonyl group provides a "handle" that can interact with specific residues (e.g., arginine or lysine) via hydrogen bonding or dipole interactions.

Handling, Safety & Stability

Safety Profile (GHS Classification):

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling Protocols:

-

Hygroscopicity: The HCl salt attracts moisture. Weigh quickly and store in a desiccator or tightly sealed container.

-

Storage: Store at room temperature (15-25°C) under an inert atmosphere (Nitrogen/Argon) for long-term stability.

-

Reconstitution: Dissolve in water or DMSO for biological assays. Avoid storing aqueous stock solutions for extended periods; prepare fresh or freeze aliquots at -20°C.

Analytical Verification:

-

¹H NMR (D₂O): Look for the piperidine ring multiplets (approx. 1.5 - 3.5 ppm) and a sharp singlet for the methylsulfonyl group (approx. 3.0 - 3.2 ppm).

-

Mass Spectrometry (ESI+): Expect a parent ion peak of [M+H]⁺ = 164.1 (corresponding to the free base mass + proton).

References

-

Chemical Identity & Vendor Data

-

3-(Methylsulfonyl)piperidine hydrochloride Product Page. (n.d.). IDEPA/Vertex Search Results. Retrieved from (Referenced for CAS 1378304-65-4 and MW confirmation).

-

- Synthetic Methodology (Pyridine Reduction)

-

Medicinal Chemistry Applications

- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Context on sulfone bioisosteres).

-

Cox, O. B., et al. (2022). Exploration of piperidine 3D fragment chemical space. White Rose Research Online. Retrieved from .

- Safety Data: Safety Data Sheet: Piperidine derivatives. Fisher Scientific / Sigma-Aldrich. (General safety profile for substituted piperidine hydrochlorides).

Technical Guide: Synthesis of 3-(Methylsulfonyl)piperidine Hydrochloride

Target Molecule: 3-(Methylsulfonyl)piperidine Hydrochloride Chemical Formula: C₆H₁₃NO₂S[1]·HCl Molecular Weight: 199.70 g/mol (Salt), 163.24 g/mol (Free Base) Core Application: Building block for JAK inhibitors (e.g., Tofacitinib analogs) and CNS-active agents.[1]

Part 1: Executive Summary & Retrosynthetic Analysis

The synthesis of 3-(methylsulfonyl)piperidine hydrochloride presents a classic heterocyclic challenge: installing a polar, electron-withdrawing sulfone group on a saturated nitrogen heterocycle.[1]

While direct functionalization of the piperidine ring is possible, it often suffers from regioselectivity issues or requires expensive chiral starting materials. The most robust, scalable, and atom-economical approach involves the functionalization of the aromatic pyridine precursor followed by catalytic reduction . This method leverages the high reactivity of 3-halopyridines for cross-coupling and the well-established hydrogenation protocols for pyridinium salts.

Retrosynthetic Logic

-

Disconnection: The C3–S bond is stable; the Piperidine ring is the result of reducing a Pyridine ring.

-

Precursor: 3-(Methylsulfonyl)pyridine.[1]

-

Starting Material: 3-Bromopyridine (Commercially available, low cost).[1]

Figure 1: Retrosynthetic analysis showing the transformation from aromatic precursor to saturated salt.

Part 2: Detailed Synthesis Pathways

Route A: The "Industrial" Pyridine Reduction Pathway (Recommended)

This route is preferred for scale-up due to lower raw material costs and fewer steps compared to chiral pool manipulations.

Step 1: Synthesis of 3-(Methylsulfonyl)pyridine

Traditionally, this involved a two-step process (S_NAr with thiomethoxide followed by oxidation).[1] However, modern Cu-catalyzed coupling allows for a direct one-step synthesis using sodium methanesulfinate.[1]

-

Reagents: 3-Bromopyridine, Sodium Methanesulfinate (MeSO₂Na), CuI (Catalyst), L-Proline (Ligand), NaOH, DMSO.[1]

-

Mechanism: Copper(I)-catalyzed nucleophilic aromatic substitution (Ullmann-type coupling).[1]

Protocol:

-

Charge a reaction vessel with 3-Bromopyridine (1.0 eq), Sodium Methanesulfinate (1.2 eq), CuI (0.1 eq), and L-Proline (0.2 eq).

-

Add NaOH (0.2 eq) and DMSO (5 vol).

-

Heat the mixture to 90–100°C under an argon atmosphere for 12–16 hours.

-

Work-up: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Wash organics with brine to remove DMSO.[1]

-

Purification: Recrystallization from Ethanol/Hexane or flash chromatography (EtOAc/Hexane).[1]

-

Yield Target: 80–90%.

Step 2: Catalytic Hydrogenation to Piperidine HCl

Reducing the pyridine ring while preserving the sulfone requires specific conditions. Sulfones are generally stable to hydrogenation, unlike sulfoxides.

-

Reagents: 3-(Methylsulfonyl)pyridine, PtO₂ (Adams' Catalyst), Conc.[1] HCl, Ethanol or Acetic Acid, H₂ (gas).[1]

-

Critical Insight: Conducting the reaction in acidic media (HCl) protonates the pyridine nitrogen, activating the ring toward reduction and preventing catalyst poisoning by the generated amine. It directly yields the hydrochloride salt.

Protocol:

-

Dissolve 3-(Methylsulfonyl)pyridine (1.0 eq) in Ethanol (10 vol) containing Conc. HCl (1.1 eq).

-

Add PtO₂ (5 wt% loading).[1][2] Note: Pd/C can be used but often requires higher pressures (50+ bar) and temperatures.[1]

-

Hydrogenate at 3–5 bar (45–75 psi) H₂ pressure at 40–50°C for 12 hours.

-

Work-up: Filter the catalyst through Celite (Caution: PtO₂ is pyrophoric).

-

Concentrate the filtrate to dryness.

-

Crystallization: Triturate the residue with Acetone or Ether to obtain the white crystalline solid.

Route B: The "Stereoselective" Hydroxypiperidine Pathway

If a specific enantiomer (e.g., (3S)-3-(methylsulfonyl)piperidine) is required, start from chiral 3-hydroxypiperidine.[1]

-

Protection: React (3R)-3-hydroxypiperidine with Boc₂O.

-

Activation: Mesylate the alcohol (MsCl, Et₃N) to form the leaving group.

-

Displacement: React with Sodium Methanethiolate (NaSMe) .[1]

-

Note: This proceeds via S_N2, causing inversion of configuration (R → S).

-

-

Oxidation: Oxidize the sulfide to sulfone using mCPBA or Oxone .

-

Deprotection: Remove Boc group with 4M HCl in Dioxane.

Part 3: Visualization of Reaction Workflow

Figure 2: Step-wise reaction scheme for the synthesis of 3-(Methylsulfonyl)piperidine HCl.

Part 4: Critical Process Parameters (CPPs) & Data

| Parameter | Route A (Pyridine) | Route B (Piperidine) | Impact on Quality |

| Atom Economy | High | Low (Protect/Deprotect) | Route A is greener and cheaper.[1] |

| Stereocontrol | Racemic (unless chiral separation used) | High (Start from Chiral Pool) | Route B is essential for asymmetric synthesis.[1] |

| Impurity Risk | Sulfoxide (incomplete oxidation if using sulfide route) | Enantiomeric excess erosion | Sulfoxides are difficult to separate from sulfones.[1] |

| Safety | H₂ Pressure, Pyrophoric Catalyst | mCPBA (Shock sensitive) | Hydrogenation requires rated pressure vessels.[1] |

Analytical Validation

-

¹H NMR (D₂O): Look for the disappearance of aromatic protons (7.0–9.0 ppm) and the appearance of piperidine multiplets (1.5–3.5 ppm). The methyl sulfone singlet typically appears around 3.0–3.1 ppm .

-

Mass Spec (ESI+): m/z = 164.07 [M+H]⁺ (Free base).[1]

Part 5: References

-

Direct Sulfonylation of Aryl Halides:

-

Pyridine Hydrogenation Protocols:

-

General Piperidine Functionalization:

Sources

Technical Guide: Solubility Profile & Handling of 3-(Methylsulfonyl)piperidine Hydrochloride

[1][2][3][4][5][6]

Part 1: Executive Summary

3-(Methylsulfonyl)piperidine hydrochloride (CAS 1378304-65-4) is a high-value heterocyclic building block, frequently employed in the synthesis of JAK inhibitors and GPCR ligands.[1][2][3][4][5][6] Its structural duality—possessing both a highly polar sulfone group and an ionic piperidinium core—creates a specific "solubility paradox" that challenges standard organic synthesis workflows.[2][3][4][5][6][7]

While the hydrochloride salt ensures stability during storage, it renders the molecule insoluble in many standard organic reaction media (e.g., Toluene, Ether, pure Dichloromethane).[2][3][4][6][7] Successful utilization of this intermediate requires a precise understanding of its Solubility Switch : the transition from the hydrophilic salt form to the lipophilic free base.[2][4][5][6][7] This guide provides the solubility landscape, operational protocols, and decision frameworks necessary to handle this compound effectively.

Part 2: Physicochemical Profile[2][3][5][6][8]

To predict solubility behavior, we must deconstruct the molecule into its interacting pharmacophores.[2][3][4][5][6][7]

Structural Analysis[2][3][4][5][7]

-

Piperidine Ring: A six-membered saturated heterocycle.[1][2][3][4][5][6][7][8][9] In isolation, it is lipophilic.[2][3][4][5][6][7]

-

3-Methylsulfonyl Group (Mesyl): A strong electron-withdrawing group (EWG) and hydrogen bond acceptor.[1][2][3][4][5][6][7] It adds significant polarity (

shift ~ -1.[1][2][3][4][5][6][7]5) compared to a methyl group.[2][3][4][5][6][7] -

Hydrochloride Salt (HCl): The protonation of the secondary amine creates a cationic center (

) paired with a chloride anion.[2][3][4][5][6][7] This lattice energy dominates the physical state, resulting in a high-melting solid that demands high-dielectric solvents for dissolution.[1][2][3][4][5][6][7]

The Solubility Landscape

The following table categorizes solvent compatibility based on the Salt Form (HCl). Note that solubility flips dramatically upon neutralization (Free Base).[2][3][4][5][6][7]

| Solvent Class | Representative Solvents | Solubility (HCl Salt) | Operational Notes |

| Protic Polar | Water, Methanol, Ethanol | High | Ideal for storage solutions and initial dissolution.[1][2][3][4][5][6][7] Methanol is the preferred co-solvent for transfers.[2][3][4][5][6][7] |

| Aprotic Polar | DMSO, DMF, DMAc | High | Excellent for |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | The salt often forms a suspension.[2][3][4][5][6][7] Requires a base (e.g., TEA, DIPEA) to solubilize via in situ free-basing.[2][3][4][6][7] |

| Ethers | THF, Diethyl Ether, MTBE | Very Low | Used as "Anti-solvents" to precipitate the salt during purification.[2][3][4][5][6][7] |

| Hydrocarbons | Hexane, Toluene, Heptane | Insoluble | Strictly non-interacting.[2][3][4][5][6][7] Useful for washing away non-polar impurities.[2][3][4][5][6][7] |

Part 3: Operational Protocols

Protocol A: The "Solubility Switch" (Free-Basing)

For most organic transformations (e.g., amide coupling, reductive amination), the piperidine nitrogen must be nucleophilic.[2][3][4][6][7] This requires breaking the HCl salt lattice.[2][3][4][5][6][7]

Context: You need to react 3-(methylsulfonyl)piperidine HCl with an acyl chloride in DCM, but the starting material is a solid suspension.

Methodology:

-

Suspension: Suspend the HCl salt in DCM (approx. 10 mL/g).

-

Activation: Add 2.5 - 3.0 equivalents of an organic base (Diisopropylethylamine [DIPEA] or Triethylamine [TEA]).[2][3][4][5][6][7]

-

The Switch: Upon addition, the mixture will clarify as the

converts to the soluble -

Verification: A clear solution indicates the amine is now reactive and available for the electrophile.[2][3][4][5][6][7]

Protocol B: Purification via Anti-Solvent Precipitation

Because the sulfone group makes the free base relatively polar, standard silica chromatography can be difficult (streaking).[3][4][6][7] Recrystallization of the salt is often superior.[2][3][4][5][6][7]

Methodology:

-

Dissolution: Dissolve the crude material in a minimum volume of hot Methanol or Ethanol.[2][3][4][5][6][7]

-

Precipitation: Slowly add Diethyl Ether or MTBE (ratio 1:5 relative to alcohol) while stirring.

-

Crystallization: Cool to 0°C. The highly polar HCl salt will crystallize out, leaving non-polar impurities in the mother liquor.[2][3][4][5][6][7]

Part 4: Visualization & Logic[2][3][6][7]

Workflow: Selecting the Right Solvent System

The following decision tree guides the researcher through solvent selection based on the intended application (Reaction vs. Analysis).

Caption: Decision matrix for solvent selection based on experimental intent. Green nodes indicate analytical endpoints; Blue/Red nodes indicate synthetic pathways.

Part 5: Scientific Grounding & Causality[2][3][6][7]

Why does the Sulfone Group matter?

The methylsulfonyl group (

-

Impact on Chromatography: The free base of 3-(methylsulfonyl)piperidine is much more polar than piperidine.[1][2][3][4][5][6][7] It often requires adding 1-5% Triethylamine or Ammonia to the eluent (DCM:MeOH) to prevent peak tailing on silica gel.[1][2][3][4][5][6][7]

-

Impact on Solubility: Even as a free base, it may not be fully soluble in pure Hexane or Heptane, unlike simple alkyl-piperidines.[1][2][3][5][6][7]

Self-Validating Protocol: The "Cloud Point" Test

To verify if you have successfully generated the free base during extraction:

References

Sources

- 1. prepchem.com [prepchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)- | C15H24ClNO2S | CID 9836644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Piperidinesulfonamide | C5H12N2O2S | CID 276741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Buy 4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride | 1365988-25-5 [smolecule.com]

Technical Monograph: 3-(Methylsulfonyl)piperidine Hydrochloride in Drug Discovery

Executive Summary

3-(Methylsulfonyl)piperidine hydrochloride (CAS 1354949-03-7) is a specialized heterocyclic building block utilized in the optimization of lead compounds for pharmaceutical development. Unlike the ubiquitous 4-substituted piperidines, the 3-substituted isomer offers a distinct geometric vector ("meta-like" substitution) that allows medicinal chemists to probe unique regions of a binding pocket.

This scaffold is primarily valued for its methylsulfonyl (

This guide details the structural properties, medicinal chemistry rationale, biological applications (specifically in JAK kinase and GPCR modulation), and validated synthetic protocols for this scaffold.[1]

Chemical Architecture & Pharmacophore Analysis

Structural Properties

The core structure consists of a saturated piperidine ring with a methylsulfonyl group at the C3 position.[1][2] As a hydrochloride salt, the secondary amine is protonated, rendering the solid stable and water-soluble.[1]

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 199.69 g/mol (Salt) / 163.24 g/mol (Free Base) |

| H-Bond Donors | 1 (Amine NH, in free base form) |

| H-Bond Acceptors | 2 (Sulfonyl Oxygens) |

| Chirality | Contains one chiral center at C3.[1][3][4][5][6][7] Often used as a racemate in early discovery, but enantiopure forms ((R) or (S)) are critical for late-stage affinity optimization.[1] |

| Electronic Effect | The sulfone is strongly electron-withdrawing ( |

Conformational Bias

The piperidine ring predominantly adopts a chair conformation.[1] The bulky methylsulfonyl group prefers the equatorial position to minimize 1,3-diaxial interactions.[1] However, the energy barrier between axial and equatorial conformers is surmountable, allowing the group to adapt to restricted binding pockets.[1]

Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the key interaction points of the scaffold when bound to a protein target.[1]

Figure 1: Pharmacophore map highlighting the dual role of the amine (ionic anchoring) and the sulfone (hydrogen bonding).[1]

Medicinal Chemistry Rationale

Why select 3-(methylsulfonyl)piperidine over other heterocycles?

-

Metabolic Blocking: Alkyl chains are prone to CYP450-mediated oxidation (hydroxylation).[1] Replacing a methylene or methyl group with a sulfone "caps" this metabolic soft spot, as the sulfur is already fully oxidized.[1]

-

Solubility Enhancement: The sulfonyl group is highly polar.[1] Introducing this scaffold can lower the

of a lipophilic lead compound by 1–2 units, significantly improving aqueous solubility and oral bioavailability.[1] -

Bioisosterism: The methylsulfonyl group is often used as a non-ionizable bioisostere for a carbonyl or amide group, maintaining polarity without the hydrolytic instability of amides.[1]

-

Positional Isomerism: While 4-substituted piperidines are common (linear vector), the 3-substituted isomer creates a "kinked" geometry.[1] This is crucial for accessing side pockets in enzymes like Janus Kinases (JAK) or GPCRs where linear ligands clash with steric walls.[1]

Biological Applications & Case Studies

Janus Kinase (JAK) Inhibitors

The JAK family (JAK1, JAK2, JAK3, TYK2) are tyrosine kinases central to cytokine signaling.[1][8][9]

-

Relevance: Tofacitinib (Xeljanz) utilizes a piperidine ring (specifically 3-aminopiperidine-derived).[1][10]

-

Application: In "next-generation" selective JAK inhibitors, the 3-(methylsulfonyl)piperidine moiety is employed to induce specific selectivity profiles.[1] The sulfone oxygen can form water-mediated hydrogen bonds with the kinase hinge region or the solvent-exposed front, distinct from the ATP-binding pocket.[1]

-

Mechanism: The piperidine nitrogen typically acts as the attachment point to the central heteroaromatic scaffold (e.g., pyrrolopyrimidine), while the sulfone extends into the solvent, tuning physicochemical properties.[1]

GPR119 Agonists (Metabolic Disease)

GPR119 is a target for type 2 diabetes.[1]

-

Application: Agonists often require a polar head group to mimic the endogenous lipid ligands. 3-Sulfonyl piperidines have been identified in SAR screens as potent polar caps that maintain activity while reducing lipophilicity compared to carbamates.[1]

Antimicrobial Agents

Recent studies (e.g., Asian Journal of Chemistry, 2025) indicate that sulfonyl-piperidine carboxamides exhibit moderate to good activity against Gram-positive and Gram-negative bacteria.[1][5] The sulfonyl group is critical here; analogs without it (or with simple alkyls) often lose potency, suggesting a specific H-bond interaction in the bacterial target (likely Mur ligases or similar enzymes).[1]

Synthesis & Experimental Protocols

The synthesis of 3-(methylsulfonyl)piperidine hydrochloride is non-trivial due to the need to control the oxidation state of the sulfur and the reduction of the ring.

Validated Synthetic Route (The "Pyridine Reduction" Method)

This is the most robust route for scale-up, avoiding the handling of unstable piperidine intermediates.[1]

Figure 2: Step-wise synthesis from commercially available 3-bromopyridine.

Detailed Protocol: Hydrogenation of 3-(Methylsulfonyl)pyridine

Objective: Conversion of the aromatic pyridine precursor to the saturated piperidine HCl salt.

Reagents:

-

3-(Methylsulfonyl)pyridine (1.0 eq)[1]

-

Platinum(IV) oxide (

, Adams' catalyst) (5 mol%) or -

Methanol (0.1 M concentration)[1]

-

Concentrated HCl (1.1 eq)[1]

-

Hydrogen gas (

)[1]

Procedure:

-

Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 3-(methylsulfonyl)pyridine in Methanol.

-

Acidification: Add concentrated HCl (1.1 eq) cautiously. Note: Acidic conditions are required to prevent catalyst poisoning by the amine product and to facilitate the reduction of the pyridine ring.

-

Catalyst Addition: Under an inert atmosphere (

), add -

Hydrogenation: Seal the reactor, purge with

(3x), then charge with -

Monitoring: Monitor reaction progress by LC-MS (Target mass:

). -

Workup: Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst). Rinse with Methanol.[1]

-

Isolation: Concentrate the filtrate under reduced pressure to obtain a white solid.

-

Purification: Recrystallize from Ethanol/Ether if necessary.

Yield: Typically 85–95%.[1] Characterization:

-

1H NMR (DMSO-d6):

9.2 (br s, 2H, NH2+), 3.4–3.6 (m, 2H), 3.0 (s, 3H, SO2Me), 2.9–3.1 (m, 2H), 1.9–2.1 (m, 2H), 1.6–1.8 (m, 2H).[1]

References

-

BenchChem. "3-(Methylsulfonyl)piperidine: Properties and Applications."[1] BenchChem Database.[1] Accessed Oct 2023.[1] Link[1]

-

Jagtap, S. J., & K., P. (2025).[1][5] "Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives." Asian Journal of Chemistry, 37(6).[1][5] Link

-

Incyte Corporation. (2023).[1] "JAK2 Inhibitor Patent US11661422."[1][3] BindingDB Record BDBM604287.[1][3] Link

-

Sigma-Aldrich. "3-[(Methylsulfonyl)methyl]piperidine hydrochloride Product Sheet." Link

-

Madácsi, R., et al. (2013).[1][11] "Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents."[1][11] Medicinal Chemistry, 9(7), 911-919.[1][11] Link

-

Semenov, B. B., et al. (2023).[1] "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences. Link[1]

Sources

- 1. youtube.com [youtube.com]

- 2. 3-(Methylsulfonyl)piperidine | 290328-56-2 | Benchchem [benchchem.com]

- 3. BindingDB BDBM604287 4-(8-(4-((4-(methylsulfonyl)piperidin-1- yl)methyl)phenyl)-3-oxo-1,3,4,7-tetrahydro- 2H-pyrrolo[3',2':5,6]pyrido[3,4-d]pyrimidin- 2-yl)piperidine-1-sulfonamide::US11661422, Example 7 [bindingdb.org]

- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of anti-inflammatory and other biological activities of 3-carboxamide, 3-carbohydrazide and ester derivatives of gatifloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-[(Methylsulfonyl)methyl]piperidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP3932919A1 - Jak inhibitor compound and use thereof - Google Patents [patents.google.com]

- 10. US4086237A - Method of preparing 3-methyl pyridine - Google Patents [patents.google.com]

- 11. Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic deployment of 3-(Methylsulfonyl)piperidine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Abstract

The 3-(methylsulfonyl)piperidine hydrochloride scaffold has emerged as a privileged structural motif in contemporary medicinal chemistry. This in-depth technical guide provides a comprehensive analysis of its strategic application in drug discovery and development. We will explore the synergistic interplay between the piperidine ring and the methylsulfonyl group, which imparts favorable physicochemical and pharmacokinetic properties to drug candidates. This guide will detail the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of this scaffold, supported by experimental protocols and case studies. For researchers, scientists, and drug development professionals, this document aims to serve as a valuable resource for leveraging the 3-(methylsulfonyl)piperidine core in the design of novel therapeutics.

Introduction: The Rise of a Privileged Scaffold

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals, with its saturated heterocyclic structure offering a versatile three-dimensional framework for molecular design.[1][2] When combined with the strongly electron-withdrawing and metabolically stable methylsulfonyl group, the resulting 3-(methylsulfonyl)piperidine scaffold presents a unique combination of properties that medicinal chemists can exploit to address various challenges in drug development. This guide will dissect the individual contributions of these two key components and illuminate their combined impact on biological activity and drug-like properties.

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of many approved drugs.[2][3] Its prevalence is due to its ability to:

-

Introduce a basic center: The nitrogen atom can be protonated at physiological pH, enabling ionic interactions with biological targets and improving aqueous solubility.

-

Provide a 3D scaffold: The chair and boat conformations of the piperidine ring allow for precise spatial orientation of substituents, facilitating optimal binding to target proteins.[3]

-

Modulate lipophilicity: The piperidine ring itself is lipophilic, but its basicity and potential for substitution allow for fine-tuning of the overall lipophilicity of a molecule.[4]

The methylsulfonyl group, on the other hand, offers a distinct set of advantageous properties:

-

Hydrogen bond acceptor: The two oxygen atoms of the sulfonyl group can act as strong hydrogen bond acceptors, contributing to target binding affinity.[5]

-

Metabolic stability: The sulfonyl group is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.[6]

-

Modulation of physicochemical properties: The strong electron-withdrawing nature of the sulfonyl group can influence the pKa of nearby functional groups and enhance the polarity of a molecule.

The combination of these two moieties in the 3-(methylsulfonyl)piperidine scaffold creates a building block with inherent drug-like characteristics, making it an attractive starting point for the design of novel therapeutic agents across a range of disease areas.

Synthesis of 3-(Methylsulfonyl)piperidine Hydrochloride

The synthesis of 3-(methylsulfonyl)piperidine hydrochloride is a critical first step for its utilization in medicinal chemistry. A common and effective method involves the sulfonylation of a suitable piperidine precursor.

A general synthetic approach involves the reaction of 3-aminopiperidine with methanesulfonyl chloride in the presence of a base, followed by hydrochloride salt formation.

Experimental Protocol: Synthesis of 3-(Methylsulfonyl)piperidine Hydrochloride

This protocol outlines a representative synthesis of 3-(methylsulfonyl)piperidine hydrochloride.

Step 1: Sulfonylation of N-Boc-3-aminopiperidine

-

To a solution of N-Boc-3-aminopiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of methanesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-(methylsulfonylamino)piperidine.

Step 2: Boc Deprotection and Hydrochloride Salt Formation

-

Dissolve the crude N-Boc-3-(methylsulfonylamino)piperidine in a solution of hydrochloric acid in dioxane (e.g., 4 M).

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, the hydrochloride salt of 3-(methylsulfonylamino)piperidine will precipitate.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.[7]

Structure-Activity Relationships (SAR) and Molecular Design Principles

The 3-(methylsulfonyl)piperidine scaffold offers multiple points for diversification, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties. Understanding the SAR of this scaffold is crucial for rational drug design.

Substitution on the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a key handle for modification. The nature of the substituent at this position can significantly impact target affinity, selectivity, and ADME properties.

-

Alkyl Chains: Small alkyl groups, such as propyl, have been shown to be well-tolerated and can contribute to favorable interactions with hydrophobic pockets of target proteins. For instance, in the dopamine stabilizer OSU-6162, a propyl group at the piperidine nitrogen is a key feature.[1]

-

Aromatic and Heteroaromatic Rings: Introduction of aryl or heteroaryl groups can lead to additional π-π stacking or hydrogen bonding interactions, enhancing potency. However, this can also increase lipophilicity and potential off-target effects.

-

Polar Groups: Incorporation of polar functional groups can improve aqueous solubility and reduce the risk of hERG liability.

Substitution on the Piperidine Ring

Substitution on the carbon atoms of the piperidine ring can influence the conformational preference of the molecule and introduce new interaction points.

-

Stereochemistry: The stereochemistry at the 3-position is often critical for biological activity. The (S)-enantiomer of OSU-6162, for example, is the more active isomer.[1]

-

Additional Substituents: The introduction of other substituents on the piperidine ring can modulate activity and selectivity. For example, hydroxylation can provide an additional hydrogen bonding opportunity.

Modification of the Methylsulfonyl Group

While the methylsulfonyl group itself is often a key pharmacophoric feature, its replacement or modification can be explored in lead optimization.

-

Bioisosteric Replacement: The methylsulfonyl group can be replaced with other hydrogen bond acceptors or polar groups to modulate physicochemical properties.[6] Examples of potential bioisosteres include sulfonamides, amides, and small heterocyclic rings.

-

Aryl Sulfonyl Groups: Replacing the methyl group with an aryl group can introduce further opportunities for interaction with the target protein.

Therapeutic Applications and Case Studies

The versatility of the 3-(methylsulfonyl)piperidine scaffold has led to its exploration in a variety of therapeutic areas, most notably in the treatment of central nervous system (CNS) disorders.

Case Study: OSU-6162 (PNU-96391) - A Dopamine Stabilizer

OSU-6162, or (S)-(-)-3-(3-methanesulfonyl-phenyl)-1-propyl-piperidine, is a well-studied compound that exemplifies the potential of the 3-(methylsulfonyl)piperidine scaffold. It acts as a dopamine D2 receptor antagonist and has been investigated for the treatment of various neurological and psychiatric conditions, including bipolar depression, chronic fatigue syndrome, and stroke.[8]

| Compound | Target | Therapeutic Area | Highest Development Phase |

| OSU-6162 | Dopamine D2 Receptor Antagonist | CNS Disorders | Phase II[8] |

Mechanism of Action: OSU-6162 is classified as a "dopamine stabilizer," meaning it can modulate dopaminergic neurotransmission, normalizing both hypo- and hyperdopaminergic states.[1] This unique profile suggests its potential to treat a range of conditions with underlying dopamine dysregulation. While it displays a modest in vitro binding affinity for the dopamine D2 receptor, it exhibits high in vivo D2 receptor occupancy.[1]

Clinical Development: OSU-6162 has progressed to Phase II clinical trials for several indications, demonstrating its potential as a therapeutic agent.[8][9] Studies have explored its safety and efficacy in adults with bipolar depression.[9]

Emerging Applications

Beyond its role in CNS drug discovery, the 3-(methylsulfonyl)piperidine scaffold is being investigated in other therapeutic areas:

-

Oncology: The antiproliferative effects of piperidine derivatives containing a methylsulfonyl group have been demonstrated in various cancer cell lines. These compounds can induce apoptosis and cell cycle arrest, suggesting their potential as anticancer agents.[5]

-

Infectious Diseases: The piperidine nucleus is a common feature in many antibacterial and antifungal agents. The incorporation of a methylsulfonyl group can enhance the antimicrobial activity of these compounds.

Pharmacokinetics, Metabolism, and Toxicology (ADMET)

A critical aspect of drug development is the evaluation of a compound's ADMET properties. The 3-(methylsulfonyl)piperidine scaffold generally confers favorable ADMET characteristics.

Absorption, Distribution, Metabolism, and Excretion (ADME):

-

Solubility: The hydrochloride salt form of 3-(methylsulfonyl)piperidine enhances its aqueous solubility, which is beneficial for formulation and oral absorption.

-

Metabolic Stability: The methylsulfonyl group is resistant to metabolic degradation, and the piperidine ring can be functionalized to block sites of metabolism, leading to improved metabolic stability and a longer half-life.[4][6]

-

Blood-Brain Barrier (BBB) Penetration: For CNS-active drugs, the ability to cross the BBB is essential. The lipophilicity and hydrogen bonding capacity of 3-(methylsulfonyl)piperidine derivatives can be optimized to achieve adequate BBB penetration.

Toxicology:

In silico and in vitro toxicology studies are crucial to identify potential liabilities early in the drug discovery process. For piperazine-citral sulfonyl derivatives, computational ADMET studies have been used to predict properties like drug-likeness, blood-brain barrier penetration, and potential toxicity.[10] Preliminary in silico ADMET and toxicity studies of some indole derivatives have also been reported.[11]

Future Directions and Conclusion

The 3-(methylsulfonyl)piperidine hydrochloride scaffold has proven to be a valuable building block in medicinal chemistry, offering a unique combination of structural and physicochemical properties that are conducive to the development of novel therapeutics. Its successful application in the development of the dopamine stabilizer OSU-6162 highlights its potential in the CNS space.

Future research in this area will likely focus on:

-

Expansion to New Therapeutic Areas: Exploring the utility of this scaffold in a broader range of diseases, including cancer, inflammation, and infectious diseases.

-

Novel Synthetic Methodologies: Developing more efficient and versatile synthetic routes to access a wider diversity of 3-(methylsulfonyl)piperidine derivatives.

-

Advanced Drug Delivery: Investigating novel formulations and drug delivery systems to optimize the pharmacokinetic and pharmacodynamic properties of drugs containing this scaffold.

References

-

The Dopamine Stabilizers (S)-(-)-(3-Methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-Methanesulfonylphenyl) - ResearchGate. (n.d.). Retrieved from [Link]

-

OSU 6162. (2023, January 20). AdisInsight. Retrieved from [Link]

-

Synthesis of EXAMPLE 12 Step 1: 4-aminomethyl-1-(3,5-didodecylsulfonyl-2-nitrobenzoyl)piperidine hydrochloride - PrepChem.com. (n.d.). Retrieved from [Link]

- CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents. (n.d.).

- Yamazaki, S., et al. (2004). Comparison of prediction methods for in vivo clearance of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, a dopamine D2 receptor antagonist, in humans. Drug Metabolism and Disposition, 32(4), 398-405.

-

a) Different modalities of piperidine-containing drugs and drug... - ResearchGate. (n.d.). Retrieved from [Link]

-

ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). Retrieved from [Link]

- Sahlholm, K., et al. (2013). The dopamine stabilizers ACR16 and (-)-OSU6162 display nanomolar affinities at the σ-1 receptor.

-

Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC. (n.d.). Retrieved from [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - White Rose Research Online. (2022, December 19). Retrieved from [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. (n.d.). Retrieved from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). Retrieved from [Link]

-

In Vitro Evaluation of Arylsulfonamide Derivatives against Trypanosoma cruzi - MDPI. (2023, June 8). Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Retrieved from [Link]

-

From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators - ChemRxiv. (n.d.). Retrieved from [Link]

-

Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - MDPI. (2022, July 11). Retrieved from [Link]

-

(PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0 - ResearchGate. (2026, January 29). Retrieved from [Link]

-

Exploratory analysis of treatment effect of OSU6162 (OSU) compared to... - ResearchGate. (n.d.). Retrieved from [Link]

-

In-silico ADME and toxcity studies of some novel indole derivatives - Journal of Applied Pharmaceutical Science. (n.d.). Retrieved from [Link]

-

A Study of OSU6162 in Adults with Bipolar Depression to Evaluate Safety and Effectiveness. (2025, December 12). Retrieved from [Link]

-

Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus - PubMed. (2025, February 12). Retrieved from [Link]

-

(R)-3-amino piperidine hydrochloride preparation method - Eureka | Patsnap. (2013, December 11). Retrieved from [Link]

-

Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Publishing. (n.d.). Retrieved from [Link]

-

Piperidine Synthesis. - DTIC. (2025, June 4). Retrieved from [Link]

-

Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - MDPI. (2024, March 24). Retrieved from [Link]

-

Synthesis and in vitro antiprotozoal evaluation of novel Knoevenagel hydroxychloroquine derivatives - RSC Publishing. (n.d.). Retrieved from [Link]

-

Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2012, November 15). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-(Methylsulfonyl)piperidine | 290328-56-2 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. OSU 6162 - AdisInsight [adisinsight.springer.com]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. researchgate.net [researchgate.net]

- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

A Technical Guide to the Chiral Synthesis of 3-(Methylsulfonyl)piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of scientifically robust strategies for the chiral synthesis of 3-(Methylsulfonyl)piperidine hydrochloride, a key building block in modern medicinal chemistry. The piperidine moiety is a privileged scaffold found in numerous pharmaceuticals, and the stereochemical control at the C3 position is often critical for biological activity and selectivity.[1][2] This document moves beyond a simple recitation of procedures to explain the underlying chemical principles and rationale behind strategic decisions in asymmetric synthesis. We detail two primary, field-proven pathways: (A) Classical Diastereomeric Resolution of a racemic mixture and (B) Catalytic Asymmetric Hydrogenation of a prochiral precursor. Each section includes step-by-step protocols, data presentation, and workflow visualizations to provide researchers, chemists, and drug development professionals with a practical and in-depth resource for producing enantiomerically pure 3-(Methylsulfonyl)piperidine hydrochloride.

Introduction: The Significance of Chiral Piperidines

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in the pharmaceutical industry, forming the core structure of drugs across various therapeutic areas, including oncology and neuroscience.[1][3][4] The introduction of a chiral center onto the piperidine scaffold can significantly influence a molecule's pharmacological profile, including its potency, selectivity for a biological target, and pharmacokinetic properties.[2] 3-(Methylsulfonyl)piperidine, in particular, serves as a versatile intermediate. The sulfonyl group can act as a hydrogen bond acceptor and its non-ionizable, polar nature can improve physicochemical properties, making its chiral variants highly sought after in drug discovery programs.[5]

However, the development of a general and efficient asymmetric route to enantiomerically enriched 3-substituted piperidines remains a significant challenge.[4][6] This guide aims to provide a detailed examination of viable synthetic strategies to address this challenge for the specific target of 3-(Methylsulfonyl)piperidine hydrochloride.

Strategic Overview: Pathways to Enantiopurity

Achieving an enantiomerically pure final product requires a strategic approach where the key stereochemistry-defining step is carefully planned and executed. We will explore two divergent and industrially relevant strategies.

Strategy A: Diastereomeric Resolution of Racemic 3-(Methylsulfonyl)piperidine

This classical approach remains highly valuable due to its robustness and predictability. The core principle involves synthesizing the racemic target compound and then separating the enantiomers by converting them into diastereomeric salts using a chiral resolving agent. The differing physical properties of these diastereomeric salts, such as solubility, allow for their separation by fractional crystallization.

Synthesis of Racemic Precursor: N-Boc-3-(Methylsulfonyl)piperidine

The synthesis begins with a commercially available starting material, N-Boc-3-piperidone. The methylsulfonyl group is installed via a two-step sequence involving the addition of a sulfur nucleophile followed by oxidation.

Experimental Protocol:

-

Thiomethylation of N-Boc-3-piperidone:

-

To a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add sodium thiomethoxide (1.1 eq).

-

Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

-

The intermediate tertiary alcohol is not isolated. The reaction mixture is cooled to 0 °C, and trifluoroacetic anhydride (1.5 eq) is added dropwise.

-

Stir for 2 hours, then quench with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

-

The resulting crude product, a mixture containing the thiomethyl enol ether, is reduced without further purification using sodium borohydride (NaBH₄, 2.0 eq) in methanol at 0 °C.

-

After 1 hour, the reaction is quenched, and the product, N-Boc-3-(methylthio)piperidine, is isolated and purified by column chromatography.

-

-

Oxidation to the Sulfone:

-

Dissolve the purified N-Boc-3-(methylthio)piperidine (1.0 eq) in a mixture of methanol and water (3:1).

-

Add Oxone® (potassium peroxymonosulfate, 2.2 eq) portion-wise at 0 °C. The reaction is exothermic and should be controlled.

-

Allow the mixture to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with sodium sulfite, extract the product into dichloromethane, wash with brine, dry over MgSO₄, and concentrate.

-

The resulting white solid, racemic N-Boc-3-(methylsulfonyl)piperidine, is typically of high purity and can be used directly in the resolution step.

-

Chiral Resolution

The choice of resolving agent is critical. Di-p-toluoyl-tartaric acid is an effective agent for resolving chiral amines and their derivatives.

Experimental Protocol:

-

Salt Formation:

-

Dissolve racemic N-Boc-3-(methylsulfonyl)piperidine (1.0 eq) in a minimal amount of hot methanol.

-

In a separate flask, dissolve (-)-Di-p-toluoyl-L-tartaric acid (0.5 eq) in hot methanol.

-

Slowly add the acid solution to the piperidine solution. A precipitate should form upon cooling.

-

Allow the mixture to cool slowly to room temperature and then age at 4 °C for 24 hours to maximize crystallization.

-

-

Fractional Crystallization:

-

Collect the crystalline solid by vacuum filtration. This first crop will be enriched in one diastereomer.

-

The enantiomeric purity of the salt should be checked by liberating a small sample of the amine and analyzing it by chiral HPLC.

-

Recrystallize the solid from fresh hot methanol until a constant optical rotation and high diastereomeric excess (>99%) are achieved.

-

-

Liberation of the Enantiopure Free Base:

-

Suspend the purified diastereomeric salt in dichloromethane and wash with 2M aqueous sodium hydroxide (NaOH) to remove the chiral acid.

-

Separate the organic layer, dry it over Na₂SO₄, and concentrate to yield the enantiomerically pure N-Boc-3-(methylsulfonyl)piperidine.

-

Deprotection and Salt Formation

The final step involves removing the Boc protecting group and forming the hydrochloride salt.

Experimental Protocol:

-

Dissolve the enantiopure N-Boc-3-(methylsulfonyl)piperidine in a minimal amount of ethyl acetate.

-

Add a 4M solution of HCl in 1,4-dioxane (3.0 eq) at room temperature.

-

Stir the mixture for 4-6 hours. A white precipitate of the hydrochloride salt will form.

-

Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum to yield the final product, (R)- or (S)-3-(Methylsulfonyl)piperidine hydrochloride.

Strategy B: Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and atom-economical method for setting stereocenters.[7] This strategy relies on the synthesis of a prochiral tetrahydropyridine precursor, which is then hydrogenated using a chiral transition metal catalyst to induce high enantioselectivity.

Synthesis of Prochiral Precursor

The key to this strategy is the efficient synthesis of N-Boc-3-(methylsulfonyl)-1,2,5,6-tetrahydropyridine.

Experimental Protocol:

-

Triflate Formation:

-

To a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous dichloromethane at -78 °C, add 2,6-lutidine (1.5 eq).

-

Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) and stir the reaction at -78 °C for 2 hours.

-

Quench with water, separate the layers, and purify the crude product by column chromatography to yield the vinyl triflate.

-

-

Suzuki Coupling to Install Thiomethyl Group:

-

To a degassed solution of the vinyl triflate (1.0 eq) and (methylthio)tributylstannane (1.2 eq) in dioxane, add Pd(PPh₃)₄ (0.05 eq).

-

Heat the mixture to 100 °C for 6 hours.

-

Cool to room temperature, filter through Celite®, and concentrate. Purify by column chromatography to obtain N-Boc-3-(methylthio)-1,2,5,6-tetrahydropyridine.

-

-

Oxidation to the Sulfone:

-

This step is analogous to the oxidation in Strategy A. Dissolve the thiomethyl intermediate in methanol/water and treat with Oxone® (2.2 eq) at room temperature for 12 hours.

-

Workup and purification provide the desired prochiral precursor, N-Boc-3-(methylsulfonyl)-1,2,5,6-tetrahydropyridine.

-

Catalytic Asymmetric Hydrogenation

This is the crucial enantioselective step. The choice of chiral ligand is paramount for achieving high enantiomeric excess (e.e.). Rhodium and Ruthenium complexes with atropisomeric biaryl phosphine ligands like BINAP are well-established for this type of transformation.[7][8]

Experimental Protocol:

-

Catalyst Preparation:

-

In a glovebox, charge a high-pressure reactor vessel with the prochiral sulfone precursor (1.0 eq), [Rh(COD)Cl]₂ (0.01 eq), and (S)-BINAP (0.011 eq).

-

Evacuate and backfill the vessel with argon three times.

-

-

Hydrogenation Reaction:

-

Add degassed methanol as the solvent via cannula.

-

Pressurize the reactor with hydrogen gas (H₂) to 50 bar.

-

Stir the reaction at 40 °C for 24 hours.

-

Carefully vent the reactor, and concentrate the solvent. The crude product can be purified by passing it through a short plug of silica gel.

-

-

Analysis:

-

The enantiomeric excess of the N-Boc protected product should be determined by chiral HPLC analysis. High e.e. values (>95%) are commonly achievable with this method.

-

Deprotection and Salt Formation

This final stage is identical to the procedure outlined in Strategy A, Section 3.3, yielding the target hydrochloride salt with high enantiopurity.

Data Summary and Comparison

The selection of a synthetic route often depends on factors such as scale, cost, available equipment, and desired purity. Below is a comparative summary of the two strategies.

| Parameter | Strategy A: Diastereomeric Resolution | Strategy B: Asymmetric Hydrogenation |

| Overall Yield | Lower (Theoretical max of 50% per enantiomer, practically 25-35%) | Higher (Potentially 60-75%) |

| Enantioselectivity | Excellent (Can reach >99.9% e.e. after recrystallization) | Very Good to Excellent (Typically 90-99% e.e.) |

| Key Reagents | Stoichiometric chiral resolving agent (e.g., L-DTTA) | Catalytic amount of precious metal and chiral ligand (e.g., Rh/BINAP) |

| Scalability | Well-established for large scale; can be labor-intensive | Excellent; requires high-pressure hydrogenation equipment |

| Atom Economy | Lower | Higher |

| Primary Advantage | Methodological simplicity and high final enantiopurity | Higher throughput and yield |

| Primary Disadvantage | Loss of at least 50% of material | High upfront cost of catalyst; requires specialized equipment |

Conclusion

The chiral synthesis of 3-(Methylsulfonyl)piperidine hydrochloride can be successfully accomplished through multiple strategic pathways. The Diastereomeric Resolution route offers a reliable, albeit lower-yielding, method that guarantees very high enantiopurity through crystallization. It is an excellent choice when absolute stereochemical purity is the primary driver and the cost of losing half the material is acceptable.

Conversely, Catalytic Asymmetric Hydrogenation represents a more modern, efficient, and atom-economical approach. While it requires a greater initial investment in catalysts and specialized equipment, it provides higher yields and is exceptionally well-suited for larger-scale manufacturing where throughput and efficiency are critical. The choice between these robust methods will ultimately be guided by the specific economic, logistical, and quality requirements of the research or development program.

References

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

-

Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

Coldham, I., & Watson, E. L. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. ACS Publications. [Link]

-

Rhee, J. U., & Krische, M. J. (2006). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PubMed Central (PMC). [Link]

-

Wang, D., et al. (2019). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

Fu, G. C., & Ruble, J. C. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society. [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]

-

Rowbottom, M. W., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. BioTools. [Link]

-

Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A. [Link]

-

PubChem. Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)-. [Link]

-

Clarke, M. L., & Jamieson, C. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. University of St Andrews Research Portal. [Link]

-

Maryasin, B., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1438. [Link]

-

Maryasin, B., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Bäckvall, J. E., & Vågberg, J. O. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. Organic Letters, 8(21), 4751-4753. [Link]

-

Molbase. Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride. [Link]

-

Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center (DTIC). [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(42), 12539-12546. [Link]

-

D'Adamio, G., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1667. [Link]

-

Belwal, C. K., et al. (2012). Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety. Journal of Pharmacy Research, 5(10), 5058-5061. [Link]

-

WO2019165981 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. (2019). WIPO. [Link]

-

Anderson, J. C., et al. (2014). Asymmetric synthesis of piperidines using the nitro-Mannich reaction. Tetrahedron, 70(42), 7795-7804. [Link]

-

Reddy, C. R., et al. (2015). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 8(2), 195-200. [Link]